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Optimizing LiCl Precipitation of RNA: Technical
Support Center
This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to optimizing incubation time and temperature for

Lithium Chloride (LiCl) precipitation of RNA. Find troubleshooting advice, frequently asked

questions, detailed protocols, and comparative data to enhance your experimental success.

Troubleshooting Guide
This guide addresses common issues encountered during LiCl precipitation of RNA.
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Issue Possible Cause(s) Recommended Solution(s)

Low RNA Yield

1. Incomplete Precipitation:

Incubation time may be too

short, especially for low RNA

concentrations. 2. Suboptimal

Temperature: While -20°C is

common, for some

applications, other

temperatures might be more

effective. 3. Loss of Pellet: The

RNA pellet can be loose and

easily dislodged. 4. Small RNA

Loss: LiCl is less efficient at

precipitating RNA fragments

smaller than 300 nucleotides,

such as tRNA and microRNAs.

[1][2][3]

1. Extend Incubation: For

dilute RNA solutions (>200

µg/mL is recommended),

increase incubation time.[4]

Options range from 1 hour to

overnight.[4][5][6] 2. Verify

Temperature: A 30-minute

incubation at -20°C is

generally more effective than

immediate centrifugation

without chilling.[2][7] However,

for removing RNA from gDNA

preps, 5°C for 10 minutes has

been shown to be more

efficient at RNA removal than

-20°C.[8] 3. Careful Handling:

After centrifugation, decant the

supernatant carefully. Use a

70% ethanol wash to remove

residual LiCl, which also helps

visualize and compact the

pellet.[1] 4. Alternative

Methods: If small RNAs are the

target, consider ethanol or

isopropanol precipitation,

which are more effective for

smaller fragments.[7]

Low A260/230 Ratio (Salt

Contamination)

1. Residual LiCl: The pellet

was not washed sufficiently to

remove all the salt. 2.

Guanidine Carryover: If coming

from a lysis method using

guanidine salts, these may

carry over.

1. Thorough Washing: Always

perform a wash step with ice-

cold 70% ethanol after

discarding the supernatant to

remove residual LiCl.[1][9]

Ensure all ethanol is removed

before resuspending the RNA.

2. Re-precipitation: If salt
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contamination is suspected in

a purified sample, you can

perform an ethanol

precipitation to desalt it.[10]

Genomic DNA (gDNA)

Contamination

1. Inefficient Selective

Precipitation: LiCl is known for

not precipitating DNA, but

carryover can occur.[7][11] 2.

Improper

Lysis/Homogenization:

Incomplete cell lysis can lead

to gDNA carryover.

1. Optimize LiCl Step: Ensure

the final LiCl concentration is

adequate (typically 2.5 M).[1]

2. DNase Treatment: For

applications sensitive to gDNA,

a DNase treatment step prior

to or after cleanup is

recommended.[12]

RNA Degradation

1. RNase Contamination:

RNases were present in the

sample or introduced during

the procedure. 2. Improper

Storage: Purified RNA was not

stored correctly.

1. Use RNase-free reagents

and consumables.[12]

Incubating at -20°C is

advisable to reduce the activity

of any potential RNases.[2][7]

2. Store Properly: Use purified

RNA immediately or store it at

-70°C.[12]

Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using LiCl precipitation over ethanol precipitation for RNA?

A1: The primary advantage of LiCl precipitation is its selectivity. It efficiently precipitates RNA

while leaving behind DNA, proteins, carbohydrates, and unincorporated nucleotides.[1][7] This

makes it an excellent choice for purifying RNA from in vitro transcription reactions or for

removing inhibitors of downstream applications like translation or cDNA synthesis.[7]

Q2: What is the optimal incubation time and temperature for LiCl precipitation?

A2: A common starting point is a 30-minute incubation at -20°C.[1][3] However, the optimal

conditions can depend on the RNA concentration. For lower concentrations, extending the

incubation time to several hours or even overnight may improve yield.[4][6] While chilling
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generally improves precipitation efficiency, incubation at 25°C for 30-60 minutes can also work,

though -20°C is recommended to inhibit RNase activity.[2][7]

Q3: Can I precipitate very small RNAs using LiCl?

A3: LiCl is generally not recommended for precipitating very small RNAs (less than 300

nucleotides), such as tRNA or microRNAs, as it is inefficient in doing so.[1][2][3] For these

applications, alcohol-based precipitation methods are more suitable.

Q4: Is an alcohol wash necessary after LiCl precipitation?

A4: Yes, a wash with 70% ethanol is crucial. This step removes residual LiCl salt, which can

inhibit downstream enzymatic reactions.[1][9] It also helps to visualize and compact the RNA

pellet.

Q5: My RNA pellet is invisible. What should I do?

A5: An invisible pellet is common with low RNA concentrations. Be very careful when decanting

the supernatant. After the 70% ethanol wash and centrifugation, you can use the location of the

pellet relative to the centrifuge rotor orientation as a guide. Ensure you completely air-dry or

vacuum-dry the pellet to remove all ethanol before resuspension.

Data Summary: Incubation Conditions
The following table summarizes various incubation conditions for LiCl precipitation cited in

experimental protocols.
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Temperature Incubation Time
Final LiCl
Concentration

Notes

-20°C 30 minutes 2.5 M

A widely

recommended

standard procedure

for precipitating RNA

from solutions ≥400

ng/µL.[1]

-20°C 30 minutes - 1 hour 1.0 M

Shown to be more

efficient than

immediate

centrifugation without

chilling.[2][7]

-20°C
≥ 1.5 hours to

Overnight
Not specified

Suggested for

ensuring complete

precipitation,

especially if the pellet

is expected to be

small.[6]

-20°C 2 hours
0.8 M (final from 8M

stock)

Used for purifying

RNA from tissues

treated with DSS to

remove

polysaccharides.[13]

4°C (on ice)
≥ 30 minutes to

Overnight
3 M

Part of a protocol for

RNA extraction from

organs rich in

RNases.[5]

5°C 10 minutes 3 M

Found to be the most

efficient condition for

removing high

molecular weight RNA

from plant genomic

DNA samples.[8]
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Experimental Protocols
Standard Protocol for RNA Precipitation from In Vitro
Transcription
This protocol is adapted from standard methodologies for purifying RNA after enzymatic

reactions.[1][7]

Adjust LiCl Concentration: Add an equal volume of 5 M LiCl solution to your RNA sample to

achieve a final concentration of 2.5 M.

Incubate: Chill the mixture at –20°C for at least 30 minutes. For dilute samples, this time can

be extended.

Centrifuge: Pellet the RNA by centrifuging at high speed (e.g., 16,000 x g) for 15-20 minutes

at 4°C.[7]

Wash Pellet: Carefully discard the supernatant. Add 500 µL of ice-cold 70% ethanol and

centrifuge for 5 minutes at the same speed.

Dry Pellet: Discard the ethanol wash. Briefly spin the tube again and remove any remaining

liquid with a fine pipette tip. Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can

make resuspension difficult.

Resuspend: Resuspend the RNA pellet in an appropriate volume of RNase-free water or

buffer (e.g., 10 mM Tris, 1 mM EDTA).

Visualizations
Logical Workflow for LiCl Precipitation
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Preparation
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Recovery & Purification
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Step 3

Wash with
70% Ethanol

Step 4
(Discard Supernatant)

Centrifuge
(5 min, 4°C)

Step 5

Air-dry Pellet
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Step 7
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Caption: Workflow of the LiCl RNA precipitation process.
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Troubleshooting Logic for Low RNA Yield

Low RNA Yield Detected

Was incubation time sufficient?

Are you targeting small RNAs
(<300 nt)?

Yes

Increase incubation time
(e.g., >1 hr or overnight)

No

Could the pellet have been lost?

No

Use an alternative method
(e.g., Ethanol Precipitation)

Yes

Be careful decanting;
Use co-precipitant if needed

Yes

Click to download full resolution via product page

Caption: Decision tree for troubleshooting low RNA yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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